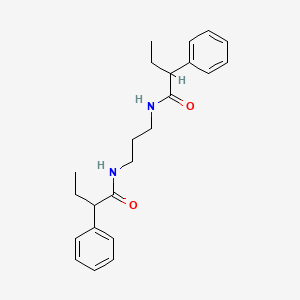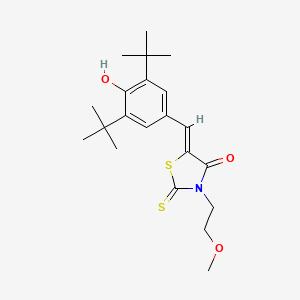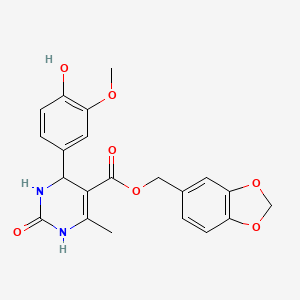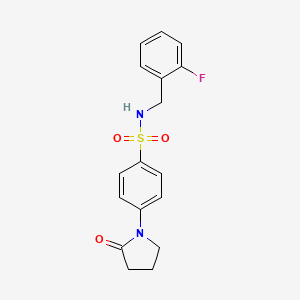![molecular formula C19H18ClN3O B5145710 9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5145710.png)
9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride, also known as ABT-888, is a potent inhibitor of poly ADP-ribose polymerase (PARP). It has gained significant attention in the field of cancer research due to its ability to sensitize cancer cells to chemotherapy and radiation therapy.
Mecanismo De Acción
PARP inhibitors like 9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride work by blocking the activity of PARP, an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells, this repair process is often faulty, leading to the accumulation of DNA damage and ultimately cell death. By inhibiting PARP, this compound prevents the repair of DNA damage, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit PARP activity, leading to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to enhance the immune response to cancer by increasing the activity of natural killer cells and promoting the production of cytokines. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride has several advantages and limitations for lab experiments. One advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a valuable tool for studying these treatments. Additionally, this compound has been shown to enhance the immune response to cancer, making it useful for studying the role of the immune system in cancer. However, one limitation of this compound is its potential toxicity, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride. One area of interest is the development of combination therapies that include this compound. Several studies have shown that this compound can enhance the efficacy of chemotherapy and radiation therapy, and there is potential for further investigation into the use of this compound in combination with other cancer treatments. Additionally, there is interest in the development of more potent PARP inhibitors that may be more effective than this compound. Finally, there is potential for the use of this compound in other areas of research, such as neurodegenerative diseases and inflammation.
Métodos De Síntesis
The synthesis of 9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride involves several steps. Firstly, 4-methoxybenzaldehyde is reacted with 2-aminobenzimidazole to form 2-(4-methoxyphenyl)-1H-benzimidazole. This is then reacted with allyl bromide to form 9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole. Finally, hydrochloric acid is added to this compound to form the hydrochloride salt of this compound.
Aplicaciones Científicas De Investigación
9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in several types of cancer, including breast, ovarian, and lung cancer. This compound works by inhibiting PARP, an enzyme involved in DNA repair. This leads to the accumulation of DNA damage and ultimately cell death. This compound has also been investigated for its potential to enhance the immune response to cancer.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O.ClH/c1-3-12-21-17-6-4-5-7-18(17)22-13-16(20-19(21)22)14-8-10-15(23-2)11-9-14;/h3-11,13H,1,12H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDXQZPRPQYSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N(C3=N2)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5145628.png)
![4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride](/img/structure/B5145634.png)


![2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5145661.png)
![4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5145672.png)


![2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5145701.png)
![2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)
![2-[4-(4-ethylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5145721.png)
![2-(1-cyclohexen-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5145728.png)

![ethyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5145737.png)